PPARγ Binding Affinity: 9-Nitro vs. 10-Nitro vs. 12-Nitro Regioisomers
In a competitive ligand-binding assay using PPARγ ligand-binding domain, E-9-NO₂-18:1 (9-nitrooleic acid) exhibited an IC₅₀ of 0.98 µM. This represents a 1.64-fold higher affinity compared to the 10-nitro regioisomer (IC₅₀ = 1.61 µM) but a 25-fold lower affinity than the 12-nitro analog E-12-NO₂-18:1 (IC₅₀ = 0.039 µM) [1]. The clinically used PPARγ agonist rosiglitazone showed an IC₅₀ of 0.25 µM in the same assay [1]. The rank order of binding affinity (12-NO₂ >> rosiglitazone > 9-NO₂ > 10-NO₂) demonstrates that nitration position, not merely the presence of the nitroalkene moiety, governs receptor interaction [1].
| Evidence Dimension | PPARγ ligand-binding domain competitive binding (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.98 µM |
| Comparator Or Baseline | E-10-NO₂-18:1 IC₅₀ = 1.61 µM; E-12-NO₂-18:1 IC₅₀ = 0.039 µM; Rosiglitazone IC₅₀ = 0.25 µM |
| Quantified Difference | 1.64-fold higher affinity vs. 10-nitro; 25-fold lower affinity vs. 12-nitro; 3.9-fold lower affinity vs. rosiglitazone |
| Conditions | In vitro PPARγ ligand-binding domain competitive binding assay; reported in J Med Chem 2009 |
Why This Matters
This defines the precise pharmacological window of 9-nitrooleic acid at PPARγ, enabling researchers to select the correct regioisomer for studies where intermediate PPARγ affinity is desired without the supraphysiological potency of the 12-nitro analog.
- [1] Gorczynski MJ, et al. Activation of peroxisome proliferator-activated receptor γ (PPARγ) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation. J Med Chem. 2009;52(15):4631-4639. View Source
